

# **Unveiling the Specificity of BMS-986365: A Comparative Analysis of Cross-Reactivity**

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Compound of Interest		
Compound Name:	BMS-986365	
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#### For Immediate Release

PRINCETON, NJ – December 8, 2025 – Bristol Myers Squibb today released a comprehensive comparison guide detailing the cross-reactivity profile of **BMS-986365**, a first-in-class, orally bioavailable dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] This guide provides researchers, scientists, and drug development professionals with a thorough analysis of **BMS-986365**'s selectivity, supported by quantitative data and detailed experimental methodologies.

**BMS-986365** is a heterobifunctional molecule designed to both degrade and competitively inhibit the androgen receptor, a key driver in prostate cancer.[1][3] Its mechanism involves binding to the AR ligand-binding domain and concurrently recruiting the cereblon (CRBN) E3 ligase to induce AR degradation.[1][3] This dual action aims to overcome resistance to current androgen receptor pathway inhibitors (ARPIs).[1] Given its targeted nature, understanding its specificity is paramount for predicting potential off-target effects and ensuring a favorable safety profile.

## **Executive Summary of Cross-Reactivity Data**

**BMS-986365** demonstrates a high degree of selectivity for the androgen receptor. To assess its specificity, a comprehensive global proteomics study was conducted in LNCaP prostate cancer cells. The results reveal that at a concentration of 1  $\mu$ M for 6 hours, **BMS-986365** selectively degrades the androgen receptor with minimal impact on other cellular proteins.



### **Comparison with Enzalutamide**

Enzalutamide, a current standard-of-care AR antagonist, is a relevant comparator for assessing the activity of **BMS-986365**. Preclinical data indicate that **BMS-986365** exhibits significantly more potent AR inhibitory activity and anti-tumor effects compared to enzalutamide.[3] While direct comparative cross-reactivity data is not available in the public domain, the high selectivity of **BMS-986365** for AR degradation suggests a distinct and more targeted mechanism of action.

## **Quantitative Analysis of Receptor Selectivity**

The following table summarizes the key selectivity data for **BMS-986365** based on the global proteomics analysis.

Protein	Change in Abundance vs. Control (at 1 µM)	Primary Function
Androgen Receptor	Significant Degradation	Steroid Hormone Receptor
Other Proteins	No significant changes observed	Various Cellular Functions

Note: The global proteomics data provides a broad overview of protein expression changes. Specific quantitative binding affinities (e.g., Ki or IC50 values) for a wide panel of receptors, kinases, and enzymes are not yet publicly available in peer-reviewed literature. The primary evidence for **BMS-986365**'s selectivity comes from this proteomics approach, which directly measures the downstream effect of degradation.

## Experimental Protocols Global Proteomics for Selectivity Profiling

The selectivity of **BMS-986365** was determined using a global proteomics approach to identify changes in protein abundance following treatment.

#### 1. Cell Culture and Treatment:

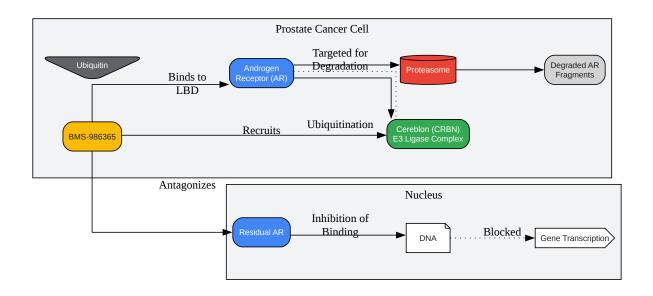


- LNCaP cells, a human prostate adenocarcinoma cell line, were cultured under standard conditions.
- Cells were treated with either vehicle control (DMSO) or 1  $\mu$ M **BMS-986365** for 6 hours.
- 2. Protein Extraction and Digestion:
- Following treatment, cells were harvested, and total protein was extracted.
- Proteins were quantified, denatured, reduced, and alkylated.
- The protein mixture was then digested into peptides using trypsin.
- 3. Tandem Mass Tag (TMT) Labeling and Fractionation:
- Peptides from each treatment group were labeled with distinct isobaric tandem mass tags (TMT).
- The labeled peptide samples were combined and subjected to high-pH reversed-phase liquid chromatography for fractionation.
- 4. LC-MS/MS Analysis:
- Each fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
- 5. Data Analysis:
- The resulting spectra were searched against a human protein database to identify and quantify proteins.
- The relative abundance of each protein in the BMS-986365-treated sample was compared to the vehicle control to determine changes in protein levels.

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **BMS-986365** and the experimental workflow for assessing its selectivity.

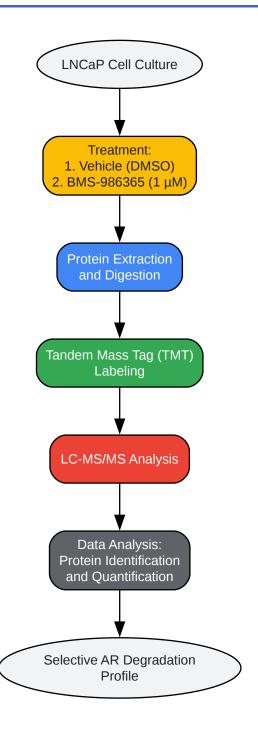




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Caption: Mechanism of action of BMS-986365.





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Caption: Global proteomics workflow for selectivity profiling.

This guide underscores the highly selective nature of **BMS-986365** for the androgen receptor. The provided data and methodologies offer a transparent and objective comparison for researchers in the field of oncology and drug development. Bristol Myers Squibb is committed



to advancing the science of targeted protein degradation and providing innovative therapies for patients with cancer.

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### References

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